molecular formula C22H19FO3 B13779202 4-Biphenylhydracrylic acid, 4'-fluoro-beta-(m-tolyl)-, (+)- CAS No. 95711-58-3

4-Biphenylhydracrylic acid, 4'-fluoro-beta-(m-tolyl)-, (+)-

Cat. No.: B13779202
CAS No.: 95711-58-3
M. Wt: 350.4 g/mol
InChI Key: KZZRQQCMOUJDKR-UHFFFAOYSA-N
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Description

4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- is a complex organic compound characterized by the presence of biphenyl, fluoro, and tolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- typically involves multi-step organic reactions. The process often starts with the preparation of biphenyl derivatives, followed by the introduction of fluoro and tolyl groups through specific reactions such as Friedel-Crafts alkylation and halogenation. The final step usually involves the formation of the hydracrylic acid moiety under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted biphenyl derivatives.

Scientific Research Applications

4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (-)-
  • 4-Biphenylhydracrylic acid, 4’-fluoro-beta-(p-tolyl)-, (+)-
  • 4-Biphenylhydracrylic acid, 4’-chloro-beta-(m-tolyl)-, (+)-

Uniqueness

4-Biphenylhydracrylic acid, 4’-fluoro-beta-(m-tolyl)-, (+)- is unique due to its specific stereochemistry and the presence of the fluoro group, which can significantly influence its reactivity and interactions. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

95711-58-3

Molecular Formula

C22H19FO3

Molecular Weight

350.4 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)phenyl]-3-hydroxy-3-(3-methylphenyl)propanoic acid

InChI

InChI=1S/C22H19FO3/c1-15-3-2-4-19(13-15)22(26,14-21(24)25)18-9-5-16(6-10-18)17-7-11-20(23)12-8-17/h2-13,26H,14H2,1H3,(H,24,25)

InChI Key

KZZRQQCMOUJDKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CC(=O)O)(C2=CC=C(C=C2)C3=CC=C(C=C3)F)O

Origin of Product

United States

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